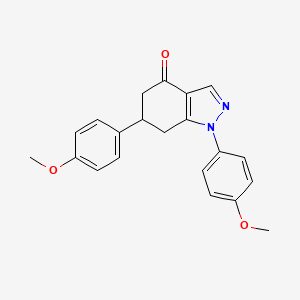![molecular formula C18H20FNO4 B11473733 3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B11473733.png)
3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one is an organic compound that features both fluorinated and methoxylated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions and reagents used.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated and methoxylated aromatic rings can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one
- 3-[(4-Bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one
- 3-[(4-Methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one
Uniqueness
The presence of the fluorine atom in 3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents on the aromatic ring.
Properties
Molecular Formula |
C18H20FNO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(4-fluoroanilino)-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H20FNO4/c1-22-16-10-12(11-17(23-2)18(16)24-3)15(21)8-9-20-14-6-4-13(19)5-7-14/h4-7,10-11,20H,8-9H2,1-3H3 |
InChI Key |
TZZGWONSOUIZGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-({3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11473652.png)
![7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11473658.png)
![3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11473668.png)
![2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473674.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate](/img/structure/B11473677.png)
![6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B11473682.png)
![ethyl 5-({[2-(1H-imidazol-1-yl)benzyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11473688.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11473715.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate](/img/structure/B11473727.png)
![2-amino-7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473741.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473745.png)
![phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate](/img/structure/B11473751.png)
![6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11473760.png)
